molecular formula C6H4ClNO5S B14435311 2-Chloro-4-nitrobenzene-1-sulfonic acid CAS No. 78846-76-1

2-Chloro-4-nitrobenzene-1-sulfonic acid

Cat. No.: B14435311
CAS No.: 78846-76-1
M. Wt: 237.62 g/mol
InChI Key: KIXANWDXDRBCLI-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrobenzene-1-sulfonic acid (CAS: [96-73-1]) is an aromatic sulfonic acid derivative with a nitro (-NO₂) group at position 4 and a chlorine (-Cl) substituent at position 2 on the benzene ring. Its molecular formula is C₆H₄ClNO₅S (molecular weight: 237.62 g/mol). The compound is primarily used as an intermediate in dyestuff synthesis, particularly for azo dyes and reactive dyes . Its sulfonic acid group (-SO₃H) enhances water solubility, while the nitro and chloro substituents contribute to electrophilic reactivity, enabling further functionalization.

Properties

IUPAC Name

2-chloro-4-nitrobenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO5S/c7-5-3-4(8(9)10)1-2-6(5)14(11,12)13/h1-3H,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXANWDXDRBCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599498
Record name 2-Chloro-4-nitrobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78846-76-1
Record name 2-Chloro-4-nitrobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-nitrobenzenesulfonic acid can be synthesized through the nitration of 2-chlorobenzenesulfonic acid. The nitration process typically involves the reaction of 2-chlorobenzenesulfonic acid with a mixture of concentrated sulfuric acid and nitric acid at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective nitration at the fourth position of the benzene ring .

Industrial Production Methods

In industrial settings, the production of 2-chloro-4-nitrobenzenesulfonic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The industrial production also emphasizes safety measures due to the handling of strong acids and the exothermic nature of the nitration reaction .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-nitrobenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 2-amino-4-nitrobenzenesulfonic acid or 2-thio-4-nitrobenzenesulfonic acid.

    Reduction: Formation of 2-chloro-4-aminobenzenesulfonic acid.

    Oxidation: Formation of sulfonyl chloride derivatives.

Scientific Research Applications

2-Chloro-4-nitrobenzenesulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-nitrobenzenesulfonic acid involves its reactivity towards nucleophiles and reducing agents. The chlorine atom and nitro group on the benzene ring make it susceptible to nucleophilic substitution and reduction reactions. These reactions can modify the compound’s structure, leading to the formation of various derivatives with different properties and applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, 2-chloro-4-nitrobenzene-1-sulfonic acid is compared below with three closely related compounds:

4-Chloro-3-nitrobenzenesulfonic Acid

  • Structure : Chlorine at position 4, nitro group at position 3.
  • CAS : [946-30-5]; molecular weight: 237.62 g/mol .
  • Synthesis : Produced via sulfonation of p-chloronitrobenzene under controlled conditions .
  • Applications: Precursor for 3-amino-4-chlorobenzenesulfonic acid (CAS: [98-36-2]), a key intermediate in Acid Yellow 159 and Reactive Blue 216 dyes .
  • Key Difference : The positional isomerism of substituents alters reactivity. For instance, the nitro group in the meta position (relative to the sulfonic acid) may reduce steric hindrance during reduction reactions compared to the para isomer .

4-Nitrobenzenesulfonic Acid

  • Structure : Nitro group at position 4; lacks a chlorine substituent.
  • CAS : [138-42-1]; molecular weight: 203.17 g/mol .
  • Physical Properties : Melting point 105–112°C, soluble in water .
  • Applications : Used in organic synthesis and as a corrosion inhibitor.
  • Key Difference : The absence of chlorine reduces electrophilic substitution activity, making it less versatile in dye synthesis compared to chlorinated analogs .

2-Nitrobenzenesulfenyl Chloride

  • Structure : Sulfenyl chloride (-SCl) instead of sulfonic acid; nitro group at position 2.
  • CAS : [7669-54-7]; molecular weight: 189.62 g/mol .
  • Reactivity : The sulfenyl chloride group enables thiolation reactions, contrasting with the sulfonic acid’s role in solubilization or salt formation .
  • Key Difference : Functional group divergence (sulfenyl chloride vs. sulfonic acid) shifts utility from dye intermediates to synthetic reagents for sulfur-containing compounds.

Comparative Data Table

Compound Molecular Formula CAS Molecular Weight Substituent Positions Key Applications
2-Chloro-4-nitrobenzene-1-sulfonic acid C₆H₄ClNO₅S [96-73-1] 237.62 2-Cl, 4-NO₂, 1-SO₃H Dyestuff intermediates
4-Chloro-3-nitrobenzenesulfonic acid C₆H₄ClNO₅S [946-30-5] 237.62 4-Cl, 3-NO₂, 1-SO₃H Precursor for amino-sulfonic acids
4-Nitrobenzenesulfonic acid C₆H₅NO₅S [138-42-1] 203.17 4-NO₂, 1-SO₃H Corrosion inhibitors, synthesis
2-Nitrobenzenesulfenyl chloride C₆H₄ClNO₂S [7669-54-7] 189.62 2-NO₂, 1-SCl Thiolation reagents

Chemical Reactivity and Industrial Relevance

  • Reduction Reactions: The nitro group in 2-chloro-4-nitrobenzene-1-sulfonic acid can be reduced to an amine (-NH₂) using sodium sulfide (Na₂S) or hydrogenation, yielding 2-chloro-4-aminobenzenesulfonic acid. This pathway is critical for producing diazo components in dyes . In contrast, 4-nitrobenzenesulfonic acid lacks the chloro substituent, simplifying reduction but limiting subsequent functionalization .
  • Substitution Reactions: The chlorine atom in 2-chloro-4-nitrobenzene-1-sulfonic acid undergoes nucleophilic displacement, enabling coupling reactions with phenols or amines. This reactivity is less pronounced in non-chlorinated analogs like 4-nitrobenzenesulfonic acid .

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